3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one
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Overview
Description
3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The reaction conditions often include the use of a base and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for azetidinones may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(m-tolyl)-4-(p-tolyl)azetidin-2-one: Unique due to its specific substitution pattern on the azetidinone ring.
Other Azetidinones: Compounds like 3-amino-4-phenylazetidin-2-one and 3-amino-4-methylazetidin-2-one share similar core structures but differ in their substituents.
Uniqueness
This compound is unique due to the presence of both m-tolyl and p-tolyl groups, which may impart distinct chemical and biological properties compared to other azetidinones.
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-amino-1-(3-methylphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-11-6-8-13(9-7-11)16-15(18)17(20)19(16)14-5-3-4-12(2)10-14/h3-10,15-16H,18H2,1-2H3 |
InChI Key |
VCHVVLXMMSMAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC(=C3)C)N |
Origin of Product |
United States |
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